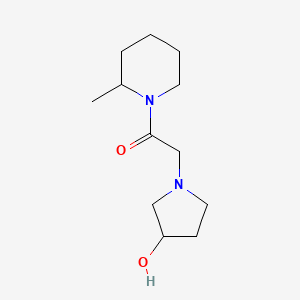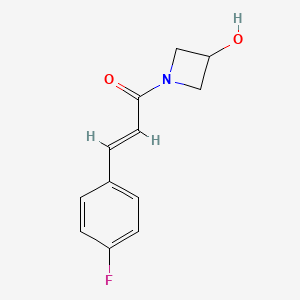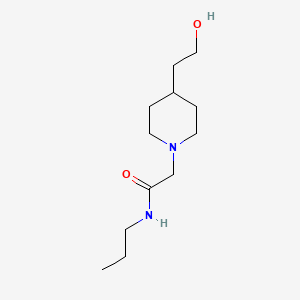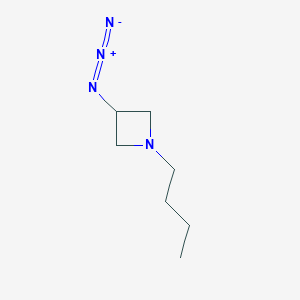![molecular formula C9H14N4 B1489003 3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1342774-50-8](/img/structure/B1489003.png)
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile
Descripción general
Descripción
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile (3-APPN) is an organic compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of potential applications in the fields of biochemistry and physiology. 3-APPN is a colorless liquid with a boiling point of 95°C and a melting point of -20°C. It is soluble in both water and organic solvents. In its pure form, it is a stable compound with a low vapor pressure.
Aplicaciones Científicas De Investigación
Synthesis of Bipyrazoles and Pyrazolylpyrimidines
Researchers have developed methods to synthesize bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives from 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivatives through reactions with nitrogen nucleophiles. These compounds have been characterized by elemental and spectral analyses, suggesting potential applications in the development of novel organic compounds with specific properties (Dawood, Farag, & Ragab, 2004).
Catalytic Synthesis of Pyrano[2,3-c]Pyrazoles
Another study highlights the use of ZnFe2O4 nanoparticles as a catalyst in the synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles and substituted 6-amino-pyrano[2,3-c]pyrazole-5-carbonitrile derivatives. This method offers advantages such as excellent yields, short reaction times, and an environmentally benign process, demonstrating the versatility of this compound in catalyzed reactions (Safaei-Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).
Novel Pyrazole Derivatives with Potential Biological Activities
The synthesis of new fused pyrazole derivatives bearing the indole moiety has been explored for their antioxidant properties. These compounds, synthesized from 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, were evaluated as antioxidant agents, with some showing promising activities. This research indicates the potential of these derivatives in developing new antioxidant agents (El‐Mekabaty, Etman, & Mosbah, 2016).
Green Synthesis Approaches
Efforts have been made to develop green synthesis methods for pyrazole derivatives. For example, L-cysteine catalyzed a one-pot multicomponent approach towards the synthesis of dihydropyrano[2,3-c]pyrazole derivatives. This method emphasizes the use of environmentally benign conditions and natural catalysts, showcasing an eco-friendly approach to synthesizing pyrazole derivatives (Sikandar et al., 2020).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects , suggesting that this compound may interact with multiple targets.
Mode of Action
It is known that the pyrazole moiety in other compounds can interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with pyrazole, are known to affect a wide range of biological activities .
Result of Action
Given the known pharmacological effects of pyrazole-bearing compounds , it is likely that this compound has significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
3-[4-(3-aminopropyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-4-1-3-9-7-12-13(8-9)6-2-5-11/h7-8H,1-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQABSXCXZKDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



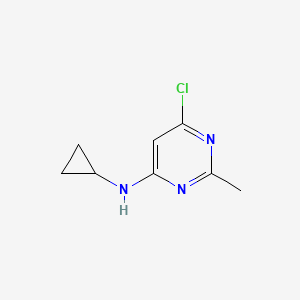
![Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B1488922.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1488923.png)

![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)

